(S)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanamide
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Overview
Description
(S)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanamide is a chemical compound that features a trifluoromethyl group, an oxazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the trifluoromethyl group: This step often involves radical trifluoromethylation, which can be carried out using reagents such as trifluoromethyl iodide and a radical initiator.
Coupling reactions: The oxazole derivative is then coupled with an appropriate amine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
(S)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (S)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The oxazole ring may also play a role in the compound’s biological activity by facilitating interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(4-((4-Methyl)oxazol-2-yl)amino)phenyl)propanamide: Similar structure but lacks the trifluoromethyl group.
(S)-2-(4-((4-Chloromethyl)oxazol-2-yl)amino)phenyl)propanamide: Contains a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (S)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanamide makes it unique compared to its analogs. This group can significantly influence the compound’s chemical and biological properties, such as increasing its lipophilicity and metabolic stability .
Properties
Molecular Formula |
C13H12F3N3O2 |
---|---|
Molecular Weight |
299.25 g/mol |
IUPAC Name |
(2S)-2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanamide |
InChI |
InChI=1S/C13H12F3N3O2/c1-7(11(17)20)8-2-4-9(5-3-8)18-12-19-10(6-21-12)13(14,15)16/h2-7H,1H3,(H2,17,20)(H,18,19)/t7-/m0/s1 |
InChI Key |
LOHRBNWFZDNPBQ-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)NC2=NC(=CO2)C(F)(F)F)C(=O)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC2=NC(=CO2)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
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